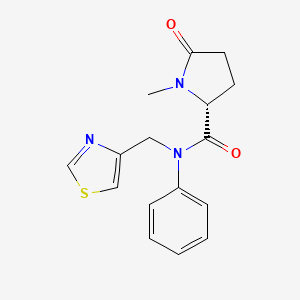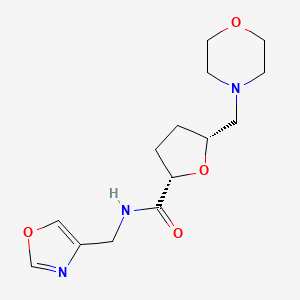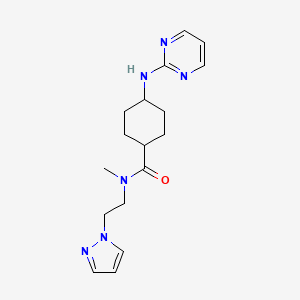
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. It was first identified as a promising agent in the early 1990s, and since then, it has been the subject of extensive research. In
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are small proteins that play a role in the immune response. DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are important in the immune response. DMXAA has also been shown to inhibit the production of VEGF, which is important in angiogenesis. Additionally, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and study. It has also been extensively studied, so there is a large body of literature on its properties and potential uses. However, DMXAA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been shown to have variable effects in different cancer cell lines, which can make it difficult to predict its efficacy in different types of cancer.
Future Directions
There are several future directions for research on DMXAA. One area of research is the development of more effective methods for administering DMXAA in vivo. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to DMXAA treatment. Additionally, there is ongoing research on the use of DMXAA in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential use of DMXAA in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
DMXAA is a small molecule with potential anti-cancer properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While there is still much to learn about DMXAA, it has the potential to be an important agent in the fight against cancer and other diseases.
Synthesis Methods
DMXAA can be synthesized in several ways, but the most common method is the reaction of 3,5-dimethylisoxazole with 5-aminopentanoic acid in the presence of a reducing agent. The resulting product is then reacted with 4-methyl-3-oxo-1,4-benzoxazine to form DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are both important processes in cancer growth and metastasis. DMXAA has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-7-8-21(10-13(2)9-12)18(23)19-14-5-4-6-15-17(14)20(3)16(22)11-24-15/h4-6,12-13H,7-11H2,1-3H3,(H,19,23)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVVKNLNCCUFGZ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(C1)C)C(=O)NC2=C3C(=CC=C2)OCC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H](C1)C)C(=O)NC2=C3C(=CC=C2)OCC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![(3R,4S)-3-benzyl-N-[1-(2-fluoroethyl)pyrazol-3-yl]-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B7346394.png)
![1-[1-(2-fluoroethyl)pyrazol-3-yl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7346409.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)


![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)
![[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-(1,1-dioxo-1,4-thiazepan-4-yl)methanone](/img/structure/B7346474.png)

![(2R,3R)-N-imidazo[1,2-a]pyridin-6-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7346483.png)
